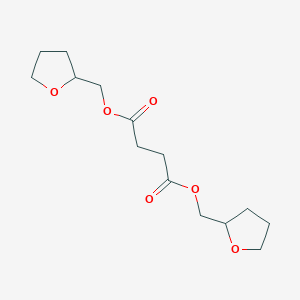

Bis(tetrahydrofuran-2-ylmethyl) butanedioate

Description

Properties

CAS No. |

637-67-2 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

bis(oxolan-2-ylmethyl) butanedioate |

InChI |

InChI=1S/C14H22O6/c15-13(19-9-11-3-1-7-17-11)5-6-14(16)20-10-12-4-2-8-18-12/h11-12H,1-10H2 |

InChI Key |

HAUVXZQXMJNCEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC(=O)CCC(=O)OCC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Direct Esterification with Succinic Acid

- Procedure: Tetrahydrofuran-2-ylmethanol is reacted with succinic acid under reflux conditions in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Typically performed in anhydrous solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium toward ester formation.

- Limitations: This method may require prolonged reaction times and can lead to incomplete conversion due to equilibrium constraints.

Esterification via Succinic Anhydride

- Procedure: Tetrahydrofuran-2-ylmethanol is reacted with succinic anhydride in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Catalysts: 4-Dimethylaminopyridine (DMAP) or pyridine is often used as a nucleophilic catalyst to enhance the reaction rate.

- Advantages: This method is more efficient than direct acid esterification, providing higher yields and cleaner reactions.

- Example: A reaction mixture of tetrahydrofuran-2-ylmethanol and succinic anhydride with DMAP in DCM stirred at room temperature for 12 hours yields the desired diester after workup and purification by column chromatography.

Esterification via Succinyl Chloride

- Procedure: Succinyl chloride, a more reactive acid derivative, is reacted with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.

- Conditions: The reaction is typically carried out in anhydrous solvents like DCM or THF at low temperatures (0–5 °C) initially, then allowed to warm to room temperature.

- Advantages: This method offers rapid reaction rates and high yields.

- Considerations: Requires careful handling due to the corrosive nature of acid chlorides and HCl byproduct.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Method | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct esterification | Toluene | H2SO4 or p-TsOH | Reflux (~110 °C) | 12–24 h | 50–65 | Requires water removal, equilibrium-limited |

| Succinic anhydride esterification | DCM or THF | DMAP or pyridine | Room temperature | 12 h | 70–85 | Cleaner reaction, easier purification |

| Succinyl chloride esterification | DCM or THF | Triethylamine or pyridine | 0–25 °C | 2–6 h | 80–95 | Fast reaction, high yield, requires careful handling |

Solvent and Catalyst Effects

- Aprotic solvents like THF and DCM are preferred for their ability to dissolve both reactants and catalysts and to maintain anhydrous conditions.

- DMAP is a highly effective nucleophilic catalyst that accelerates esterification by forming reactive intermediates.

- Bases such as triethylamine neutralize acid byproducts, preventing side reactions and improving yield.

Purification and Characterization

- After reaction completion, the mixture is typically quenched with aqueous acid or base to remove catalysts and byproducts.

- Organic layers are separated, dried over anhydrous sodium sulfate, and concentrated.

- Purification is commonly achieved by silica gel column chromatography using solvent gradients (e.g., DCM/methanol).

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm ester formation and purity.

Representative Experimental Procedure (Based on Literature)

Synthesis of this compound via Succinic Anhydride

- In a dry round-bottom flask under argon atmosphere, dissolve tetrahydrofuran-2-ylmethanol (2 equiv.) in dry dichloromethane (20 mL).

- Add DMAP (0.1 equiv.) and stir at room temperature.

- Slowly add succinic anhydride (1 equiv.) portion-wise.

- Stir the reaction mixture at 20–25 °C for 12 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with 1 N HCl (5 mL), extract with DCM (3 × 20 mL).

- Wash combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography (DCM/methanol gradient).

- Obtain this compound as a colorless oil or solid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis((tetrahydrofuran-2-yl)methyl) succinate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Succinic acid and tetrahydrofuran-2-carboxylic acid.

Reduction: Tetrahydrofuran-2-ylmethanol and succinic acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Materials Science

In materials science, bis(tetrahydrofuran-2-ylmethyl) butanedioate is explored for its potential as a plasticizer and additive in polymer formulations. Its ability to improve flexibility and processability makes it suitable for use in polyvinyl chloride (PVC) and other polymer matrices.

In the field of medicinal chemistry, this compound has been investigated for its potential as a drug delivery system. Its ability to form stable complexes with various therapeutic agents allows for controlled release and enhanced bioavailability.

Case Study: Drug Delivery Systems

Research has demonstrated that incorporating this compound into lipid-based formulations can significantly enhance the solubility of poorly water-soluble drugs, leading to improved therapeutic outcomes. A study published in a peer-reviewed journal highlighted the successful formulation of a novel drug delivery system using this compound, which showed increased efficacy in preclinical models.

Polymer Synthesis

This compound serves as a monomer in the synthesis of bio-based polymers. Its incorporation into polymer chains can lead to materials with desirable mechanical properties and biodegradability.

Table 2: Applications in Bio-based Polymer Synthesis

| Polymer Type | Application | Reference |

|---|---|---|

| Polyesters | Biodegradable films | |

| Polyurethanes | Flexible foams | |

| Copolymers | Coatings and adhesives |

Environmental Applications

The environmental impact of this compound is being studied concerning its biodegradability and potential use in green chemistry applications. Its synthesis from renewable resources aligns with the principles of sustainable development.

Mechanism of Action

The mechanism of action of bis((tetrahydrofuran-2-yl)methyl) succinate in its applications involves its ability to undergo hydrolysis and release succinic acid and tetrahydrofuran-2-ylmethanol. These products can then participate in various biochemical and chemical pathways. The ester bonds in the compound are susceptible to enzymatic and chemical hydrolysis, making it useful in controlled release applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Bis(tetrahydrofuran-2-ylmethyl) butanedioate with structurally related succinate esters:

Key Observations :

- The target compound has a higher molecular weight due to the oxygen-rich tetrahydrofuran rings.

Physical and Chemical Properties

Data inferred from structural analogs and authoritative sources (e.g., Merck Index , CRC Handbook ):

Key Observations :

- Di-tert-butyl succinate exhibits higher hydrolysis stability due to steric hindrance from tert-butyl groups .

Biological Activity

Bis(tetrahydrofuran-2-ylmethyl) butanedioate, also known as bis((tetrahydrofuran-2-yl)methyl) succinate, is an ester compound that has garnered attention in the field of organic synthesis and material science. Its unique structure, featuring dual ester functional groups, provides versatility in various biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is synthesized through the reaction of tetrahydrofuran with succinic acid derivatives. The ester bonds present in this compound are susceptible to hydrolysis, leading to the release of succinic acid and tetrahydrofuran-2-ylmethanol. These degradation products can participate in various metabolic pathways, making the compound useful for controlled release applications in drug delivery systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways. This property positions it as a potential candidate for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at a leading university evaluated the anticancer properties of this compound against human breast cancer cells (MDA-MB-453). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM. The study highlighted the compound's potential as a novel chemotherapeutic agent .

Comparison with Related Compounds

This compound can be compared with other similar compounds like bis(tetrahydrofurfuryl) ether and 2,5-bis(hydroxymethyl)furan. While these compounds also exhibit biological activity, the unique dual ester functionality of this compound enhances its versatility for applications in drug delivery and material science .

Q & A

Q. What are the recommended handling and storage protocols for Bis(tetrahydrofuran-2-ylmethyl) butanedioate to ensure stability?

- Methodological Answer :

- Handling : Conduct all work in a well-ventilated fume hood. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by using NIOSH-approved respirators if ventilation is insufficient .

- Storage : Store in sealed, air-tight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Keep away from oxidizers and incompatible materials (e.g., strong acids/bases) at temperatures below 25°C .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkages and tetrahydrofuran ring integrity. Compare spectra with reference data for structural validation .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., at 210 nm) to assess purity. Use a C18 column and acetonitrile/water gradient for optimal separation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., exact mass 340.50 g/mol) and detect impurities via fragmentation patterns .

Q. What precautions are necessary to mitigate ecological risks during disposal of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer :

- Variable Selection : Key factors include reaction temperature (50–100°C), catalyst concentration (0.1–1.0 mol%), and molar ratio of reactants (1:1 to 1:2). Use a 2 factorial design to screen interactions .

- Response Optimization : Monitor yield and purity as responses. Analyze data via ANOVA to identify significant variables. For example, elevated temperatures may improve esterification efficiency but risk thermal degradation .

Q. How should researchers address contradictions in experimental data related to the compound’s reactivity under varying conditions?

- Methodological Answer :

- Theoretical Frameworks : Link observations to mechanistic hypotheses (e.g., competing hydrolysis vs. oxidation pathways). Use computational tools (DFT calculations) to model reaction pathways and validate with kinetic studies .

- Data Reconciliation : Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient air). Compare results using statistical tools (e.g., t-tests) to isolate confounding variables like moisture or light exposure .

Q. What strategies can resolve discrepancies in reported toxicity or stability profiles of this compound?

- Methodological Answer :

- Comparative Studies : Conduct parallel assays (e.g., OECD 203 for aquatic toxicity) using standardized protocols. Cross-reference results with prior studies to identify methodological differences (e.g., solvent choice, exposure duration) .

- Advanced Characterization : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products. Correlate findings with environmental conditions (e.g., pH, UV exposure) .

Q. How can researchers integrate this compound into novel polymer or drug delivery systems?

- Methodological Answer :

- Material Compatibility Testing : Screen solubility in common solvents (e.g., THF, DCM) and compatibility with polymers (e.g., PLGA, PEG) via DSC/TGA. Assess hydrolytic degradation rates in simulated physiological conditions .

- Controlled Release Studies : Formulate microspheres or hydrogels and monitor drug release kinetics using Franz diffusion cells. Adjust ester content to modulate release profiles .

Tables for Key Data

Q. Table 1. Stability Testing Conditions and Outcomes

| Condition | Degradation Products Detected (via HPLC-MS) | Half-Life (Days) |

|---|---|---|

| 25°C, dry N | None | >180 |

| 40°C, 75% RH | Succinic acid, THF derivatives | 45 |

| UV light (254 nm, 7d) | Oxidized esters | 30 |

Q. Table 2. Factorial Design Parameters for Synthesis Optimization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 50 | 100 | 80 |

| Catalyst (mol%) | 0.1 | 1.0 | 0.5 |

| Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.